molecular formula C32H48O4 B1241359 Anguinomycin D

Anguinomycin D

Cat. No. B1241359
M. Wt: 496.7 g/mol
InChI Key: SZXKSXNBIHAJNK-VFYJIWPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anguinomycin D is a natural product found in Streptomyces with data available.

Scientific Research Applications

Inhibition of Nucleocytoplasmic Transport

Anguinomycin D has been shown to inhibit the nuclear export receptor CRM1, leading to a shutdown of CRM1-mediated nuclear protein export at concentrations above 10 nM. This inhibition was established through various synthetic analogs and structural modeling, demonstrating the compound's potential in impacting cellular processes involving nuclear export (Bonazzi et al., 2010).

Antitumor Activity

Anguinomycin D, part of the leptomycin family, exhibits selective antitumor properties. It targets retinoblastoma tumor suppressor protein (pRb) inactivated cancer cells while inducing only growth arrest in normal cells. This specificity hints at its potential as an antitumor antibiotic with minimal side effects on normal cellular functions (Bonazzi, 2009).

Structural Optimization of Bioderived Compounds

Research demonstrates that the reduction of complex bio-derived compounds, such as Anguinomycin D, into simpler bioactive fragments can develop lead compounds with improved activities and minimal toxicities. This process was exemplified by the creation of a synthetic fragment, SB640, which displayed enhanced pharmacological attributes compared to Anguinomycin D, offering insights into drug design and development (Olotu et al., 2018).

Potential in Regenerative Medicine

Studies on natural products including Anguinomycin D have explored their roles in neuritogenesis and synapse reconstruction, highlighting their potential application in regenerative medicine. This area of research is particularly relevant for diseases and conditions where regeneration of nerve tissue is necessary (Gademann & Sieber, 2011).

properties

Product Name

Anguinomycin D

Molecular Formula

C32H48O4

Molecular Weight

496.7 g/mol

IUPAC Name

2-[(1E,3Z,7E,9E,17E)-3-ethyl-14-hydroxy-5,9,11,13,15,17-hexamethyl-12-oxononadeca-1,3,7,9,17-pentaenyl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C32H48O4/c1-9-22(3)19-25(6)31(34)27(8)32(35)26(7)20-23(4)13-11-14-24(5)21-28(10-2)17-18-29-15-12-16-30(33)36-29/h9,11-13,16-18,20-21,24-27,29,31,34H,10,14-15,19H2,1-8H3/b13-11+,18-17+,22-9+,23-20+,28-21-

InChI Key

SZXKSXNBIHAJNK-VFYJIWPPSA-N

Isomeric SMILES

CC/C(=C/C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C)/C)O)/C)/C=C/C1CC=CC(=O)O1

Canonical SMILES

CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC)C)O)C)C=CC1CC=CC(=O)O1

synonyms

anguinomycin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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